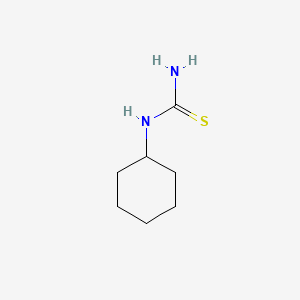

1-Cyclohexyl-2-thiourea

Beschreibung

Contextualization within the broader class of Thiourea (B124793) Derivatives

1-Cyclohexyl-2-thiourea belongs to the extensive family of thiourea derivatives. These organic compounds are characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms. The general structure of thioureas can be represented as (R¹R²N)(R³R⁴N)C=S. In the case of this compound, one nitrogen atom is substituted with a cyclohexyl group, while the other remains unsubstituted. This places it in the category of N-monosubstituted thioureas.

The properties and reactivity of thiourea derivatives are significantly influenced by the nature of the substituents on the nitrogen atoms. The cyclohexyl group in this compound, being a non-polar, hydrophobic moiety, impacts its solubility and steric profile, which in turn influences its interactions in biological and chemical systems. ontosight.aiontosight.ai

Significance of the Thiourea Moiety in Academic Disciplines

The thiourea functional group is a cornerstone in various fields of chemistry due to its versatile bonding capabilities, including its ability to act as a hydrogen bond donor and acceptor, and the nucleophilicity of the sulfur atom.

Organic Synthesis

In organic synthesis, thiourea and its derivatives, such as this compound, are valuable building blocks. They serve as precursors for the synthesis of a wide array of heterocyclic compounds. For instance, monosubstituted thioureas can react with maleimides to form thiazolidinone derivatives. nih.gov The reaction of cyclohexyl isothiocyanate with amines or other nucleophiles is a common method to introduce the cyclohexylthiourea moiety into a molecule. researchgate.net Furthermore, these compounds can undergo various chemical transformations, including oxidation and substitution reactions, to yield other functional groups.

A general and efficient method for the synthesis of substituted thiourea derivatives involves the straightforward condensation of amines with carbon disulfide in an aqueous medium. researchgate.net This approach is applicable to aliphatic primary amines, leading to the formation of di- and trisubstituted thioureas. researchgate.net

Medicinal Chemistry

The thiourea scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Thiourea derivatives have been investigated for a wide range of therapeutic applications, including as potential anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.ai

Specifically, derivatives of cyclohexylthiourea have shown promise as inhibitors of various enzymes. For example, certain unsymmetrical thiourea derivatives containing a cyclohexyl group have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. mdpi.com Some N-cyclohexylthiourea derivatives have also been studied for their antibacterial properties. The biological activity is often attributed to the ability of the thiourea group to form hydrogen bonds and coordinate with metal ions within the active sites of enzymes.

| Thiourea Derivative | Biological Activity Studied | Key Findings |

| 1-Cyclohexyl-3-(aryl)thiourea derivatives | Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase) | Some derivatives show inhibitory potential against these enzymes. mdpi.com |

| N-cyclohexyl-N-methylthiourea | Antibacterial Activity | Exhibits activity against various bacterial strains. |

| This compound (CHT) | Anti-inflammatory, Anticancer | Inhibits ns3 protease, reduces inflammatory cytokines, and inhibits cancer cell growth by binding to DNA. biosynth.com |

Supramolecular Chemistry

The ability of the N-H protons and the sulfur atom of the thiourea group to participate in hydrogen bonding makes this compound and its analogs excellent candidates for the construction of supramolecular assemblies. These non-covalent interactions play a crucial role in determining the crystal packing and solid-state architecture of these compounds.

Coordination Chemistry

The sulfur atom of the thiourea moiety is a soft donor and readily coordinates to a variety of metal ions. This has led to extensive research into the coordination chemistry of thiourea derivatives, including this compound. These compounds can act as ligands, forming stable complexes with transition metals such as platinum, cadmium, and zinc. tandfonline.comresearchgate.netlookchem.com

The coordination of the thiourea ligand to a metal center is typically through the sulfur atom. This bonding is evidenced by changes in the infrared and NMR spectra of the complexes compared to the free ligand. For instance, upon coordination to platinum(II), the thioamide proton signals in the NMR spectrum shift downfield, while the thiocarbonyl carbon signals shift upfield, indicating a decrease in the C=S bond order. researchgate.net The resulting metal complexes have potential applications in catalysis and as precursors for the synthesis of metal sulfides. For example, zinc(II) complexes of N,N'-dicyclohexylthiourea have been used as precursors for the synthesis of ZnS nanoparticles.

| Metal Complex | Metal Center | Application/Finding |

| Pt(en)(this compound)₂₂ | Platinum(II) | Characterized as a stable complex where thiourea coordinates through the sulfur atom. researchgate.net |

| Cd[C₄H₃OC(O)NHC(S)NHC₆H₁₁]₄Cl₂ | Cadmium(II) | The cadmium atom is coordinated by the thiocarbonyl sulfurs from four 1-furoyl-3-cyclohexylthiourea ligands. tandfonline.com |

| bis(N-cyclohexylthiourea) | Manganese(II) | Synthesized and characterized, showing potential as a probe for sensing various metal ions. lookchem.com |

Materials Science

The unique properties of thiourea derivatives also lend themselves to applications in materials science. The ability of these compounds to self-assemble through hydrogen bonding is being explored for the creation of new functional materials. Furthermore, metal complexes of thiourea derivatives are being investigated as single-source precursors for the synthesis of semiconductor metal sulfide (B99878) nanoparticles. The thermal decomposition of these complexes can yield materials with interesting optical and electronic properties.

Analytical Chemistry

In the realm of analytical chemistry, this compound (CHTU) has demonstrated significant utility, primarily in the analysis and mitigation of metal corrosion. Its application as a corrosion inhibitor for mild steel in acidic solutions has been a subject of detailed investigation. researchgate.netresearchgate.net This function is analytical in nature as it involves the quantitative assessment of the rate of corrosion and the efficacy of the inhibitor under various conditions.

The effectiveness of this compound stems from its ability to adsorb onto a metal's surface, forming a protective barrier that hinders the electrochemical processes of corrosion. researchgate.net The presence of the organic molecule on the metal surface blocks reaction sites, thereby reducing the rate of metal dissolution in acidic media. ui.ac.id Studies have shown that this compound functions as a cathodic inhibitor, influencing the cathodic polarization reaction. researchgate.netresearchgate.net The adsorption of this compound on the surface of mild steel has been found to follow Temkin's adsorption isotherm. researchgate.netresearchgate.net

Research has quantified the inhibition efficiency of this compound in different acidic environments, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). researchgate.net It has been observed that the compound is a more effective inhibitor in sulfuric acid than in hydrochloric acid. researchgate.net This difference in performance is attributed to the competitive adsorption between the inhibitor molecules and the anions in the acid. In HCl, the strong adsorption of chloride ions on the metal surface can impede the adsorption of the organic inhibitor molecules. researchgate.net Conversely, in H₂SO₄, the less aggressive adsorption of sulfate (B86663) ions allows for more effective surface coverage by the inhibitor. researchgate.net

The inhibition efficiency of this compound is dependent on its concentration. The following tables present detailed research findings from weight loss and gasometric measurements on the corrosion of mild steel in 1N HCl and 1N H₂SO₄ in the presence of varying concentrations of the inhibitor. researchgate.net

Table 1: Inhibition Efficiency of this compound in 1N HCl researchgate.net

| Concentration (ppm) | Inhibition Efficiency (%) from Weight Loss | Inhibition Efficiency (%) from Gasometry |

|---|---|---|

| 25 | 30.1 | 31.2 |

| 50 | 58.7 | 59.3 |

| 100 | 80.4 | 81.5 |

| 150 | 82.6 | 83.1 |

Table 2: Inhibition Efficiency of this compound in 1N H₂SO₄ researchgate.net

| Concentration (ppm) | Inhibition Efficiency (%) from Weight Loss | Inhibition Efficiency (%) from Gasometry |

|---|---|---|

| 25 | 45.3 | 46.1 |

| 50 | 70.2 | 71.5 |

| 100 | 89.3 | 90.4 |

| 150 | 90.1 | 91.2 |

In addition to its role in corrosion inhibition, studies on related thiourea derivatives suggest potential applications in other areas of analytical chemistry. For instance, various thiourea derivatives are utilized as fluorescent detectors for heavy metal ions like mercury and as reagents for the spectrophotometric determination of metals. mdpi.comresearchgate.netpsu.edu However, specific research detailing the use of this compound in these particular analytical methods is less documented compared to its established role in corrosion science.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclohexylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEHHPPLIOFGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198585 | |

| Record name | Thiourea, cyclohexyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5055-72-1 | |

| Record name | N-Cyclohexylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5055-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005055721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, cyclohexyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZE8855DMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclohexyl 2 Thiourea and Its Derivatives

Classical Synthetic Routes

Traditional methods for synthesizing 1-cyclohexyl-2-thiourea and its derivatives have long been the cornerstone of thiourea (B124793) chemistry. These routes are characterized by their reliability and straightforward execution, primarily involving the reaction of isothiocyanates with amines or condensation reactions.

Reaction of Isothiocyanates with Amines

The most prevalent and versatile method for synthesizing N-substituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. researchgate.netijacskros.com This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

For the synthesis of this compound derivatives, either cyclohexylamine (B46788) can be reacted with a substituted isothiocyanate, or cyclohexyl isothiocyanate can be reacted with a variety of amines. nih.gov A notable example is the synthesis of 1-cyclohexyl-3-(2-furoyl)thiourea, which is achieved by condensing furoyl isothiocyanate with cyclohexylamine in dry acetone. nih.gov

In many procedures, the requisite isothiocyanate is generated in situ to avoid handling these often toxic reagents directly. For instance, an acyl or aroyl chloride can be treated with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), to form an acyl or aroyl isothiocyanate. This intermediate is not isolated but is immediately reacted with an amine like cyclohexylamine to produce the final N-acylthiourea derivative. rsc.org This approach has been successfully used to synthesize compounds like N-(cyclohexylcarbamothioyl)-2-naphthamide.

| Reactant 1 (Isothiocyanate) | Reactant 2 (Amine) | Product | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Furoyl isothiocyanate | Cyclohexylamine | 1-Cyclohexyl-3-(2-furoyl)thiourea | Dry Acetone | nih.gov |

| 2-Naphthoyl isothiocyanate (in situ) | Cyclohexylamine | N-(cyclohexylcarbamothioyl)-2-naphthamide | Acetonitrile (B52724), Sonication | rsc.org |

Condensation Reactions

An alternative classical route, particularly when the desired isothiocyanate is unavailable, is the condensation of an amine with carbon disulfide (CS₂). nih.gov This reaction proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate. nih.govchemrxiv.org The dithiocarbamate salt can be isolated or desulfurized in situ using a desulfurating reagent, which generates the isothiocyanate. This intermediate then reacts with another molecule of the amine present in the mixture to yield the final thiourea product. nih.gov This method provides a pathway to thioureas without the direct use of pre-synthesized isothiocyanates.

Innovative and Sustainable Synthetic Approaches

In response to the growing need for greener and more efficient chemical processes, several innovative methodologies have been developed for the synthesis of thioureas. These approaches focus on improving atom economy, reducing the use of hazardous reagents, and simplifying product isolation.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, represent a highly efficient and sustainable strategy for thiourea synthesis. researchgate.netnih.gov A significant MCR for preparing this compound derivatives involves the reaction of an isocyanide, an amine, and elemental sulfur. scispace.com

This method is notably more sustainable than classical routes as it avoids the use of toxic reagents like thiophosgene (B130339) or carbon disulfide, which are often used to prepare the isothiocyanate precursors. researchgate.netresearchgate.netdigitellinc.com In this reaction, either cyclohexyl isocyanide can be reacted with various amines, or cyclohexylamine can be reacted with different isocyanides in the presence of base-activated sulfur to produce a wide range of N-cyclohexyl thiourea derivatives. scispace.com The reaction is atom-economic and often proceeds under mild conditions. organic-chemistry.org

| Isocyanide Component | Amine Component | Sulfur Source | Product Example | Yield | Reference |

|---|---|---|---|---|---|

| Cyclohexyl isocyanide | Cyclohexylamine | Elemental Sulfur | 1,3-Dicyclohexylthiourea | 89% | scispace.com |

| Cyclohexyl isocyanide | Benzylamine | Elemental Sulfur | 1-Benzyl-3-cyclohexylthiourea | 70% | scispace.com |

| Methyl 4-isocyanobenzoate | Cyclohexylamine | Elemental Sulfur | 1-(4-(methoxycarbonyl)phenyl)-3-cyclohexylthiourea | 82% | scispace.com |

Continuous-Flow Synthesis

Continuous-flow chemistry has emerged as a powerful tool for synthesizing thioureas, offering enhanced safety, better process control, and simplified scale-up compared to traditional batch processes. mdpi.commtak.hu A notable development is the continuous-flow synthesis of thioureas through a multicomponent reaction involving isocyanides, amines (or amidines), and sulfur. mdpi.comnih.gov

This process is enabled by the use of an aqueous polysulfide solution, which allows elemental sulfur to be used under homogeneous and mild conditions. mdpi.comnih.gov In a typical setup, a solution of the isocyanide and amine in a solvent like acetonitrile is fed into one channel, while the aqueous polysulfide solution is fed into another. mdpi.com The streams are combined in a T-mixer and passed through a heated reaction coil. A key advantage of this method is the straightforward product isolation; upon cooling, the thiourea product often crystallizes and can be collected by simple filtration, eliminating the need for chromatographic purification. mdpi.com

| Feature | Description | Advantage | Reference |

|---|---|---|---|

| Reaction Type | Multicomponent reaction of isocyanide, amine, and sulfur | High efficiency and atom economy | mdpi.com |

| Sulfur Application | Homogeneous aqueous polysulfide solution | Mild conditions, avoids handling solid sulfur in the flow system | mdpi.comnih.gov |

| Process Control | Precise control over temperature, pressure, and residence time | Improved reproducibility and selectivity | mdpi.com |

| Product Isolation | Crystallization and filtration directly from the reaction mixture | Avoids chromatography, simplifies purification | mdpi.com |

Non-Isothiocyanate Routes

Developing synthetic routes that bypass the need for isothiocyanate intermediates is a key goal in green chemistry, owing to the toxicity of many isothiocyanates and their precursors. semanticscholar.org The amine-catalyzed sulfurization of isocyanides with elemental sulfur provides a direct and more sustainable pathway to thioureas. semanticscholar.orgresearchgate.net

The multicomponent reaction of isocyanides, amines, and elemental sulfur, as described in section 2.2.1, is the primary example of an innovative non-isothiocyanate route. researchgate.netscispace.com The mechanism is believed to involve the initial activation of elemental sulfur by the amine, which then reacts with the isocyanide to form an isothiocyanate in situ. This highly reactive intermediate is immediately trapped by another amine molecule to yield the thiourea, all in one pot. researchgate.net This approach is versatile, allowing for the synthesis of a wide range of thioureas by varying the isocyanide and amine components, and serves as a safer, more environmentally friendly alternative to classical methods. scispace.com

Chemical Transformations and Derivatization of this compound

The this compound scaffold is a versatile building block in synthetic organic chemistry, valued for its capacity to undergo a variety of chemical transformations. The presence of nucleophilic nitrogen and sulfur atoms, along with reactive N-H protons, allows for extensive derivatization. These transformations are pivotal for constructing complex molecules, particularly diverse heterocyclic systems and functionalized derivatives with specific applications. Key chemical transformations include cyclization reactions, the formation of various heterocyclic scaffolds, and functionalization with other chemical moieties.

Cyclization Reactions

Cyclization reactions involving this compound derivatives are a cornerstone of their chemical utility, providing pathways to a wide array of cyclic compounds. The thiourea moiety can act as a binucleophile, enabling reactions with electrophilic reagents to form rings. Acyl-substituted cyclohexylthioureas are particularly common precursors for these transformations.

One significant class of cyclization reactions is dehydrosulfurization. For instance, the reaction of an acyl-substituted cyclohexylthiourea with dicyclohexylcarbodiimide (B1669883) (DCC) can lead to the formation of carbodiimide (B86325) intermediates. These intermediates can then undergo a [4+2] cycloaddition with another molecule of DCC to afford complex heterocyclic systems like 2H-1,3,5-oxadiazine-2,4(3H)-diimine derivatives.

Another important pathway involves intramolecular or intermolecular condensation reactions. For example, thiourea derivatives bearing pendant hydroxyl groups can undergo cyclization with bromoacyl bromides. researchgate.net This reaction can yield isomeric iminothiozolidinones, demonstrating the regioselectivity challenges and opportunities inherent in these systems. researchgate.net The choice of reaction conditions, such as temperature and solvent, can often be used to control the formation of a specific isomer. researchgate.net

Furthermore, N-(cyclohexylcarbamothioyl)-2-naphthamide, a derivative of this compound, serves as a precursor for various cyclization reactions. Its reaction with hydrazine (B178648) hydrate (B1144303) under reflux conditions results in the formation of 1,2,4-triazole (B32235) derivatives. researchgate.net Similarly, treatment with sodium azide (B81097) in the presence of a copper sulfate (B86663) catalyst can yield tetrazole structures. researchgate.net These reactions highlight the role of the thiourea backbone in directing the formation of specific ring systems.

Formation of Heterocyclic Scaffolds

The cyclization reactions of this compound and its derivatives are instrumental in the synthesis of a multitude of heterocyclic scaffolds, which are privileged structures in medicinal and materials chemistry. The specific scaffold formed is dependent on the nature of the starting thiourea derivative and the cyclizing agent employed.

Thiazoles and Thiazolidinones: The reaction of N-acyl cyclohexylthiourea derivatives with α-haloketones, such as α-bromoacetophenone, is a classical method for synthesizing 2-aminothiazole (B372263) derivatives. researchgate.net The reaction proceeds via initial S-alkylation followed by intramolecular cyclization and dehydration. Similarly, as mentioned previously, functionalized thioureas can react with bromoacyl bromides to yield iminothiozolidinones. researchgate.net

Triazoles and Thiadiazoles: As noted, N-acyl cyclohexylthioureas can be converted into 1,2,4-triazole heterocycles by reacting with hydrazine hydrate. researchgate.net The versatility of the thiourea moiety also allows for the construction of other sulfur-containing heterocycles. By replacing other scaffolds with a 2-(1,3,4-thiadiazol-2-yl)thio acetic acid moiety in N-aryl-N'-substituted phenylthiourea (B91264) derivatives, researchers have successfully synthesized compounds with improved biological activity. rsc.org

Other Heterocycles: The reactivity of cyclohexylthiourea derivatives extends to the formation of other important heterocyclic systems. For example, some derivatives have been used as precursors for the synthesis of benzothiazoles. nih.gov The dehydrosulfurization reaction with DCC provides a route to 2H-1,3,5-oxadiazine derivatives. researchgate.net These examples underscore the role of this compound as a key intermediate for generating a diverse library of nitrogen- and sulfur-containing heterocyclic compounds. researchgate.net

Table 1: Heterocyclic Scaffolds from this compound Derivatives This table is interactive and can be sorted by clicking on the headers.

| Starting Material Class | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-Acyl Cyclohexylthiourea | α-Bromoacetophenone | Thiazole | researchgate.net |

| N-Acyl Cyclohexylthiourea | Hydrazine Hydrate | 1,2,4-Triazole | researchgate.net |

| N-Acyl Cyclohexylthiourea | Sodium Azide / CuSO₄ | Tetrazole | researchgate.net |

| N-Acyl Cyclohexylthiourea | Dicyclohexylcarbodiimide (DCC) | 2H-1,3,5-Oxadiazine | researchgate.net |

| Thiourea with Pendant -OH | Bromoacyl Bromide | Iminothiozolidinone | researchgate.net |

| Phenylthiourea Derivative | (Self-cyclization) | Benzothiazole | nih.gov |

| Phenylthiourea Derivative | (Scaffold Modification) | 1,3,4-Thiadiazole | rsc.org |

Functionalization with other Moieties (e.g., ferrocenyl, indole (B1671886), hippuric acid)

Beyond cyclization, the this compound core can be functionalized by attaching various chemical moieties to introduce new properties or biological activities.

Ferrocenyl Moiety: Ferrocene (B1249389) and its derivatives are known for their unique electrochemical properties and are often incorporated into molecules to enhance their biological activity. nih.gov The synthesis of ferrocenyl-thioureas typically involves the reaction of a ferrocene-containing amine, such as 3-ferrocenylaniline, with a suitable isothiocyanate, or the reaction of a ferrocenyl isothiocyanate with an amine. researchgate.netnih.gov This modular approach allows for the incorporation of the ferrocene unit onto a thiourea backbone, which can then be further modified, for example, with a cyclohexyl group, to create novel organometallic compounds. nih.gov

Indole Moiety: The indole nucleus is a common feature in many pharmacologically active compounds. Indole-thiourea derivatives can be synthesized by reacting an indole-containing aldehyde, such as indole-3-carbaldehyde, with thiosemicarbazide. This reaction forms a thiosemicarbazone linkage, effectively conjugating the indole and thiourea functionalities. This strategy has been employed to create potent enzyme inhibitors.

Hippuric Acid Moiety: Hippuric acid, an acylated glycine, is another biologically relevant molecule that has been incorporated into thiourea structures. researchgate.net The synthesis of these derivatives involves creating a covalent linkage between the hippuric acid backbone and a thiourea unit. These hippuric acid-thiourea conjugates have been investigated for their potential as antibacterial and antifungal agents, demonstrating that combining these two moieties can lead to compounds with broad-spectrum antimicrobial activity. researchgate.net

Table 2: Examples of Functionalized this compound Derivatives This table is interactive and can be sorted by clicking on the headers.

| Functional Moiety | General Synthetic Approach | Resulting Derivative Class | Reference |

|---|---|---|---|

| Ferrocenyl | Reaction of a ferrocenyl amine with an isothiocyanate. | Ferrocenyl-thioureas | researchgate.netnih.gov |

| Indole | Condensation of an indole aldehyde with thiosemicarbazide. | Indole-thiosemicarbazones | |

| Hippuric Acid | Covalent linkage of hippuric acid to a thiourea scaffold. | Hippuric acid-thioureas | researchgate.net |

Structural Elucidation and Conformational Analysis of 1 Cyclohexyl 2 Thiourea and Its Complexes

Spectroscopic Characterization Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups and probing the bonding in 1-Cyclohexyl-2-thiourea and its metal complexes. The vibrational frequencies of key groups, particularly N-H, C-N, and C=S, are sensitive to their chemical environment and change upon coordination to a metal center.

In the FT-IR spectrum of a free thiourea (B124793) ligand like this compound, the N-H stretching vibrations typically appear in the range of 3100-3400 cm⁻¹. The C-N stretching and N-H bending vibrations are often coupled and appear in the 1470-1600 cm⁻¹ region. researchgate.net The C=S stretching vibration is a key marker and is generally observed between 700 and 850 cm⁻¹. researchgate.netresearchgate.net

Upon complexation with a metal ion, significant shifts in these vibrational frequencies are observed. If the ligand coordinates through the sulfur atom, the electron density from the C=S bond is donated to the metal. This weakens the C=S bond, causing its stretching frequency (ν(C=S)) to shift to a lower wavenumber. mdpi.com Conversely, the C-N bond gains more double-bond character, leading to a shift in the ν(C-N) band to a higher frequency. mdpi.com The N-H stretching frequency may also shift, depending on the nature of the complex and intra- or intermolecular hydrogen bonding. In some complexes, the ligand may coordinate in a bidentate fashion through both sulfur and a deprotonated nitrogen atom, which is confirmed by the disappearance of the N-H stretching vibration. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Change upon S-Coordination in Complexes |

|---|---|---|---|

| N-H | Stretching | 3100 - 3400 | Shift to lower or higher frequency |

| N-C-N | Coupled C-N stretch & N-H bend | 1470 - 1600 | Shift to higher frequency |

| C=S | Stretching | 700 - 850 | Shift to lower frequency |

| M-S | Stretching | - | Appears in the far-IR region (typically < 500 cm⁻¹) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and electronic environment of this compound.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the protons of the cyclohexyl ring and the N-H protons of the thiourea group. The cyclohexyl protons typically appear as a series of multiplets in the upfield region (around δ 1.0-4.0 ppm). The proton attached to the nitrogen-bound carbon of the cyclohexyl ring (CH-N) will be shifted further downfield compared to the other CH₂ protons of the ring. The N-H protons are expected to appear as broad singlets in the downfield region (typically δ 7.0-10.0 ppm), and their chemical shift can be sensitive to solvent and concentration.

Upon complexation with a diamagnetic metal ion, the chemical shifts of the protons nearest to the coordination site are affected. If coordination occurs through the sulfur atom, the electron density around the N-H protons changes, often leading to a downfield shift of the N-H signals. mdpi.com This shift indicates that coordination has taken place through the sulfur atom of the thiocarbonyl group. mdpi.com The signals for the cyclohexyl protons, especially the CH-N proton, may also experience shifts, although typically to a lesser extent.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The most characteristic signal is that of the thiocarbonyl carbon (C=S), which is highly deshielded and appears far downfield, typically in the range of δ 180-190 ppm. The carbons of the cyclohexyl ring will resonate in the upfield region (around δ 25-60 ppm).

When this compound coordinates to a metal center via the sulfur atom, the C=S carbon signal experiences a significant downfield shift. mdpi.com This deshielding effect is a strong indicator of S-coordination, as the donation of electron density from the sulfur to the metal reduces the electron density at the thiocarbonyl carbon. mdpi.com

| Nucleus | Group | Typical Chemical Shift (δ, ppm) in Free Ligand | Change upon S-Coordination in Complexes |

|---|---|---|---|

| ¹H | N-H | 7.0 - 10.0 (broad) | Downfield shift |

| ¹H | Cyclohexyl (CH-N) | ~3.5 - 4.5 | Slight shift |

| ¹H | Cyclohexyl (other CH₂) | ~1.0 - 2.0 | Minor shifts |

| ¹³C | C=S | 180 - 190 | Downfield shift (~5-10 ppm) |

| ¹³C | Cyclohexyl (CH-N) | ~50 - 60 | Slight shift |

| ¹³C | Cyclohexyl (other CH₂) | ~25 - 35 | Minor shifts |

Mass Spectrometry (GC-MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation of thiourea derivatives is influenced by the location of the charge and the relative stability of the resulting fragments. For this compound, characteristic fragmentation pathways would likely involve cleavages at the bonds adjacent to the thiourea core. Key fragmentation processes may include:

Loss of the cyclohexyl group: Cleavage of the C-N bond can lead to the formation of a stable cyclohexyl cation or radical, and a corresponding thiourea fragment.

Alpha-cleavage: Fragmentation of the cyclohexyl ring itself.

McLaurty-type rearrangements: If applicable, involving hydrogen transfer.

Cleavage of the thiourea core: Resulting in ions such as [SCN]⁺ or related fragments.

The fragmentation pattern provides a fingerprint that confirms the identity of the compound.

| Proposed Fragment Ion | Formula | Possible Origin |

|---|---|---|

| [C₆H₁₁NCSNH₂]⁺ | C₇H₁₄N₂S | Molecular Ion ([M]⁺) |

| [C₆H₁₁]⁺ | C₆H₁₁ | Loss of •NCSNH₂ fragment |

| [C₆H₁₁NHCN]⁺ | C₇H₁₂N₂ | Loss of •SH radical |

| [NH₂CS]⁺ | CH₂NS | Cleavage of C(cyclohexyl)-N bond |

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR spectroscopy and is particularly useful for studying symmetric vibrations and bonds involving heavier atoms, such as the C=S bond. In the Raman spectrum of thiourea complexes, the vibrational modes of the functional groups are identified and assigned. researchgate.net

The symmetric N-C-S bending mode and the C=S stretching vibration are typically strong and well-defined in the Raman spectrum. researchgate.net The C=S stretch, which is a strong band in the Raman spectrum of the free ligand, is particularly sensitive to coordination. Similar to FT-IR, coordination through the sulfur atom leads to a decrease in the C=S bond order and a shift of its corresponding Raman band to a lower frequency. This shift provides confirmatory evidence of the coordination mode. The effects of hydrogen bonding interactions involved in metal complexes can also be observed in the Raman spectra. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Change upon S-Coordination in Complexes |

|---|---|---|---|

| C=S | Stretching | ~700 - 750 | Shift to lower frequency |

| N-C-S | Symmetric Bending | ~480 - 500 | Shift upon complexation |

| C-N | Stretching | ~1400 - 1500 | Shift to higher frequency |

Coordination Chemistry of 1 Cyclohexyl 2 Thiourea

Ligand Properties and Binding Modes

1-Cyclohexyl-2-thiourea is a versatile ligand capable of coordinating to metal centers in several distinct ways. This flexibility arises from the presence of both soft (sulfur) and hard (nitrogen) donor atoms, allowing for adaptation to the electronic properties of different metal ions. tandfonline.com

Thiourea (B124793) derivatives can adopt monodentate, bidentate, or bridging coordination modes.

Monodentate Coordination: This is the most common mode for simple N-substituted thioureas. Coordination typically occurs through the soft sulfur atom, which readily bonds to many transition metals. researchgate.net An example is seen in the complex [ZnCl₂(CS(NHC₆H₁₁)₂)₂], where two N,N'-dicyclohexylthiourea ligands are bonded to the zinc center solely through their sulfur atoms. semanticscholar.org

Bidentate Coordination: Bidentate chelation usually requires the involvement of a second donor site on the ligand. While less common for simple N-alkyl thioureas, functionalized derivatives such as N-acylthioureas frequently act as bidentate ligands, coordinating through the sulfur and an oxygen atom (S,O-chelation) or through the sulfur and a nitrogen atom (S,N-chelation). researchgate.netresearchgate.netnih.gov This S,N chelation results in the formation of a stable four-membered ring structure around the metal center. nih.gov In some platinum(II) complexes with pyridyl-substituted thioureas, the ligand acts as an (N,S)-chelating dianion. sunway.edu.my

Bridging Coordination: The sulfur atom of a thiourea ligand can also bridge two metal centers. This mode of coordination can lead to the formation of polynuclear complexes.

This compound primarily exists in the thione tautomeric form, containing a C=S double bond. The sulfur atom of this thiocarbonyl group is the most common coordination site. nih.gov As a soft donor, it forms strong bonds with soft or borderline Lewis acids, which include many of the transition metals discussed herein.

Coordination through the sulfur atom is readily confirmed by spectroscopic methods. In the infrared (IR) spectra of the metal complexes, the ν(C=S) stretching vibration band typically shifts to a lower frequency compared to the free ligand, indicating a weakening of the C=S bond upon coordination to the metal. scispace.com Concurrently, the ν(C-N) band often shifts to a higher frequency, suggesting an increase in the double bond character of the carbon-nitrogen bonds. X-ray crystallography provides definitive evidence of M-S bonding, as seen in numerous structurally characterized thiourea complexes. semanticscholar.orgmdpi.com

While sulfur-coordination is predominant, the nitrogen atoms of this compound can also participate in bonding. nih.gov Nitrogen coordination is essential for the formation of bidentate (S,N) chelates, which can stabilize the metal complex. nih.gov In certain nickel(II) complexes with methylthiourea, for instance, infrared spectral evidence suggests coordination through the nitrogen atom rather than the sulfur atom. cdnsciencepub.com The ability of the N-H group to be deprotonated can facilitate this type of bonding, leading to the formation of anionic ligands that form strong chelates with the metal center. researchgate.net

The interaction between a metal ion and the this compound ligand is a classic example of a Lewis acid-base interaction. The metal ion acts as the Lewis acid (electron pair acceptor), and the sulfur or nitrogen atoms of the ligand act as Lewis bases (electron pair donors). The strength and nature of this interaction depend on factors such as the hardness/softness of the metal ion and the donor atom, as well as steric effects from the cyclohexyl group.

Hydrogen bonding also plays a crucial role in the chemistry of these complexes. The N-H protons can form intramolecular hydrogen bonds, which can influence the conformation of the ligand and the geometry of the resulting complex. Intermolecular hydrogen bonds between complex units are also common, leading to the formation of extended supramolecular structures in the solid state. nih.gov

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound and related N-substituted thioureas are generally synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent.

The general synthetic procedure involves dissolving the thiourea derivative in a solvent such as ethanol, methanol, or acetonitrile (B52724). A solution of the metal salt (e.g., chloride, perchlorate (B79767), acetate, or nitrate) is then added, often with gentle heating and stirring, to precipitate the desired complex. nih.govtandfonline.comnih.gov The resulting solid products can be isolated by filtration, washed, and purified by recrystallization.

Characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques:

Elemental Analysis to confirm the empirical formula.

Infrared (IR) Spectroscopy to identify the coordination sites by observing shifts in the ν(C=S) and ν(C-N) bands. scispace.com

NMR Spectroscopy (¹H, ¹³C) to elucidate the structure in solution. nih.govajol.info

UV-Visible Spectroscopy to study the electronic transitions and determine the coordination geometry. scispace.comgdcchinturu.ac.in

This compound and its analogues form complexes with a wide array of transition metals, exhibiting various coordination geometries.

Platinum(II) and Palladium(II): As d⁸ metal ions, Pt(II) and Pd(II) typically form square-planar complexes. N,N-disubstituted-N'-acyl thioureas form distorted square-planar complexes with Pd(II), coordinating through the sulfur and oxygen atoms. nih.gov Pt(II) also forms square-planar complexes with various thiourea derivatives, which can coordinate as either neutral monodentate ligands or as bidentate S,N or S,O chelating anions. sunway.edu.myulima.edu.penih.govresearchgate.net

Copper(II): Cu(II) complexes with substituted thioureas often exhibit square-planar or distorted square-planar geometries. researchgate.netgdcchinturu.ac.inechemcom.com For example, complexes with N,N-disubstituted-N′-acylthioureas show a slightly distorted square-planar geometry. researchgate.net In some cases, the reaction of a Cu(II) salt with a thiourea ligand results in the reduction of the metal center to Cu(I). nih.gov

Nickel(II): Ni(II) forms complexes with various geometries, including octahedral, tetragonally distorted octahedral, and square planar, depending on the specific thiourea ligand and the counter-ion. scispace.comcdnsciencepub.comnih.govcdnsciencepub.com For instance, NiL₄Cl₂ complexes with N-aryl thioureas are octahedral, while NiL₂Cl₂ and NiLCl₂ are distorted octahedral. scispace.com Infrared spectroscopy confirms that coordination in most disubstituted thiourea complexes occurs through the sulfur atom. scispace.comcdnsciencepub.com

Cobalt(II): Co(II) typically forms tetrahedral or octahedral complexes with thiourea derivatives. researchgate.netresearchgate.netrsc.orgacs.org Complexes of the type [Co(II)X₂D₂] (where D is a disubstituted thiourea and X is a halide) are generally tetrahedral, with the ligand bonded through the sulfur atom. researchgate.net

Cadmium(II) and Mercury(II): These d¹⁰ ions commonly form tetrahedral complexes with thiourea ligands. Mercury(II) complexes of the type [HgX₂(LH)] (where LH is a thiourea derivative) have been prepared and show coordination through the sulfur atom. rdd.edu.iqresearchgate.net

Zinc(II): Zn(II) forms tetrahedral complexes with N,N'-dicyclohexylthiourea, with the ligands coordinating through the sulfur atom. semanticscholar.orgresearchgate.net These complexes have been used as single-molecule precursors for the synthesis of ZnS nanoparticles. semanticscholar.org

Ruthenium(II): A range of Ru(II) complexes with thiourea derivatives have been synthesized, often featuring arene co-ligands. nih.govresearchgate.netnih.govmdpi.comresearchgate.net In these complexes, the thiourea can coordinate as a monodentate ligand through the sulfur atom or as a bidentate S,N-chelating ligand. nih.gov

Table 1: Summary of Selected Transition Metal Complexes with N-Cyclohexylthiourea and Related Derivatives

| Metal Ion | Ligand | Formula of Complex | Coordination Geometry | Reference(s) |

|---|---|---|---|---|

| Zn(II) | N,N'-Dicyclohexylthiourea | [ZnCl₂(CS(NHC₆H₁₁)₂)₂] | Distorted Tetrahedral | semanticscholar.org |

| Pd(II) | N,N-disubstituted-N'-acyl thioureas | [PdCl(PPh₃)(L)] | Distorted Square-Planar | nih.gov |

| Pt(II) | Pyridyl-substituted thiourea | [Pt{SC(NC₆H₄R)(N(CH₂)npy)}(PPh₃)₂] | Distorted Square-Planar | sunway.edu.my |

| Ni(II) | N-Aryl thioureas | [NiL₄Cl₂] | Octahedral | scispace.com |

| Co(II) | Disubstituted thioureas | [CoX₂D₂] | Tetrahedral | researchgate.net |

| Ru(II) | Benzoylthiourea derivatives | Ru(η⁶-p-cymene) complexes | - | nih.gov |

Insufficient Research Data Precludes In-Depth Analysis of this compound's Coordination Chemistry

A thorough review of available scientific literature reveals a significant gap in the documented research concerning the specific coordination chemistry of this compound. While the broader class of thiourea derivatives has been the subject of extensive study in coordination chemistry, detailed investigations into the mixed ligand complexes, the influence of counter ions and solvents on complex structures, and its applications in metal ion recognition and chelation for the singular compound this compound are not sufficiently reported to construct a detailed scientific article based on the requested outline.

The existing body of research on thioureas and their derivatives provides a general understanding of their coordination behavior. Thioureas are known to act as versatile ligands, typically coordinating to metal ions through the sulfur atom. The formation of mixed ligand complexes, where the thiourea derivative is one of several different ligands attached to a central metal ion, is a common strategy to tune the properties of the resulting complex.

Furthermore, the structure of metal-thiourea complexes can be influenced by the choice of counter ions and solvents used during synthesis. These components can affect the crystal packing and sometimes even the coordination geometry around the metal center through hydrogen bonding or direct coordination.

In the realm of applications, various thiourea derivatives have shown promise. Their ability to selectively bind with certain metal ions has been harnessed for the development of sensors for metal ion recognition. The strong interaction between the sulfur donor atom of thiourea and various metal ions also underpins their use as chelating agents, which are molecules that can form multiple bonds to a single metal ion.

However, specific experimental data, structural analyses, and detailed research findings for this compound in these specific areas of coordination chemistry are not presently available in the public domain. Consequently, a comprehensive and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time. Further experimental research focusing specifically on this compound is required to elucidate its unique coordination properties and potential applications.

Computational Chemistry and Theoretical Investigations of 1 Cyclohexyl 2 Thiourea

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics.

Molecular Dynamics (MD) Simulations

MD simulation is a computational method for analyzing the physical movements of atoms and molecules over time. It provides detailed information on the conformational changes and thermodynamic properties of a system. For thiourea (B124793) derivatives, MD simulations can be used to study their behavior in different environments, such as in solution, to understand their interactions and stability. Specific research applying MD simulations to 1-Cyclohexyl-2-thiourea could not be identified.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal. It maps various properties onto the molecular surface, providing insights into the nature and extent of different close contacts between molecules.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A QTAIM analysis of this compound would involve the calculation of its electron density using quantum chemical methods. From the electron density, various topological parameters at the bond critical points (BCPs) between atoms can be determined. These parameters include the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)). The values of these parameters provide quantitative information about the strength and nature of the chemical bonds. For instance, the C=S double bond would be expected to have a higher electron density and a more negative Laplacian value compared to the C-N and C-C single bonds within the molecule. The N-H bonds would exhibit characteristics typical of polar covalent bonds.

Furthermore, QTAIM can elucidate non-covalent interactions, such as intramolecular hydrogen bonds, which can influence the conformation and reactivity of the molecule. In this compound, potential intramolecular hydrogen bonding between the N-H protons and the sulfur atom could be characterized by the presence of a bond path and specific topological properties at the corresponding BCP.

Although a specific data table for this compound is not available, a hypothetical representation of QTAIM parameters for its key bonds is presented below based on general principles and data for related molecules.

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Nature |

|---|---|---|---|---|

| C=S | ~0.3 - 0.4 | Negative | Negative | Shared (Covalent) |

| C-N | ~0.2 - 0.3 | Negative | Negative | Shared (Covalent) |

| N-H | ~0.3 - 0.4 | Negative | Negative | Polar Covalent |

| C-C (cyclohexyl) | ~0.2 - 0.25 | Negative | Negative | Shared (Covalent) |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and its target protein. While specific docking studies of this compound against a wide array of targets are not extensively documented, research on structurally similar thiourea derivatives provides valuable insights into its potential binding modes and biological targets.

Thiourea derivatives are known to exhibit a broad range of biological activities, including antimicrobial, antiviral, and anticancer effects, which are often rationalized by their interactions with specific enzymes or receptors. For instance, studies on N-arylthiourea derivatives have shown inhibitory activity against enzymes like topoisomerase IV, which is crucial for bacterial DNA replication. nih.gov

The cyclohexyl group in this compound is a bulky, lipophilic moiety that can significantly influence its binding affinity and selectivity. In a protein's binding pocket, the cyclohexyl group can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine. The thiourea core, with its hydrogen bond donor (N-H) and acceptor (C=S) groups, can form key hydrogen bonds with polar residues in the active site of a target protein.

The following table summarizes the results of molecular docking studies of some thiourea derivatives against various biological targets. This data can be used to infer the potential interactions of this compound.

| Thiourea Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1-Allyl-3-(2-chlorobenzoyl)thiourea | DNA gyrase subunit B | -7.5 | Asp81, Gly85, Ile86 |

| N-(6-chloro-BT-2-yl)-N′-(aryl)thioureas | Reverse Transcriptase | -8.2 | Lys101, Tyr181, Tyr188 |

| Thiourea-uracil derivatives | Dihydrofolate Reductase (DHFR) | -6.9 to -8.5 | Ile7, Phe34, Arg62 |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a series of compounds with their biological activity. For thiourea derivatives, SAR studies have revealed several key features that govern their potency and selectivity for various biological targets.

The nature of the substituents on the two nitrogen atoms of the thiourea core is a critical determinant of activity. The general structure can be represented as R1-NH-C(S)-NH-R2.

Role of the Cyclohexyl Group (R1): The cyclohexyl group in this compound provides a significant hydrophobic character to the molecule. In many biological contexts, this can enhance binding to hydrophobic pockets in target proteins, potentially increasing potency. The conformational flexibility of the cyclohexyl ring can also allow it to adopt an optimal orientation within a binding site.

Role of the Second Substituent (R2): In this compound, R2 is a hydrogen atom. In broader SAR studies of N-substituted thioureas, modifying the R2 group has profound effects on activity. For instance, replacing the hydrogen with aromatic or heterocyclic rings can introduce additional π-π stacking or hydrogen bonding interactions, often leading to a significant increase in biological activity. The electronic properties of substituents on an aromatic R2 group (electron-donating or electron-withdrawing) can also modulate the activity. jst.go.jp

The following table presents a summary of SAR findings for a series of thiourea derivatives with antimicrobial activity, which can provide a framework for understanding the potential SAR of this compound analogs.

| General Structure | R1 Group | R2 Group | Observed Antimicrobial Activity Trend |

|---|---|---|---|

| R1-NH-C(S)-NH-R2 | Cyclohexyl | Phenyl | Moderate activity |

| R1-NH-C(S)-NH-R2 | Cyclohexyl | 4-Chlorophenyl | Increased activity compared to unsubstituted phenyl |

| R1-NH-C(S)-NH-R2 | Cyclohexyl | 4-Nitrophenyl | Significantly increased activity |

| R1-NH-C(S)-NH-R2 | Cyclohexyl | 2-Aminothiazole (B372263) | Potent activity against Gram-positive bacteria |

Antimicrobial Activity

Thiourea derivatives, including those with a cyclohexyl moiety, are recognized for their broad-spectrum antimicrobial properties. researchgate.net These compounds have been extensively studied for their ability to inhibit the growth of various microorganisms, including bacteria, fungi, and mycobacteria. mdpi.commdpi.com The presence of the thiourea functional group, with its sulfur and nitrogen atoms, allows for multiple bonding possibilities and interactions with biological targets, contributing to their antimicrobial effects. mdpi.comnih.gov

Derivatives of this compound have shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. mdpi.comnih.gov A study on a series of unsymmetrical thiourea derivatives, including 1-cyclohexyl-3-(pyridin-2-yl)thiourea, demonstrated moderate antibacterial effects against Escherichia coli, Shigella flexneri, Pseudomonas aeruginosa, and Salmonella typhi. nih.gov The inhibition zones for these compounds ranged from 8 to 15 mm. nih.gov For instance, 1-cyclohexyl-3-(pyridin-2-yl)thiourea showed superior activity against S. flexneri, while another derivative, 1-cyclohexyl-3-(3-methylpyridin-2-yl)thiourea, was more effective against E. coli and S. typhi. nih.gov

Another study synthesized five thiourea derivative ligands, including some with a cyclohexyl group, and their nickel and copper complexes, screening them against various bacteria. nih.gov The results indicated that the efficacy against Gram-positive bacteria was generally higher than against Gram-negative bacteria. nih.gov Specifically, eleven of the fifteen tested compounds showed good activity against Staphylococcus epidermidis. nih.gov The minimum inhibitory concentration (MIC) values for these compounds against the tested bacteria ranged from 50 to 400 µg/cm³. nih.gov It was noted that derivatives with a cyclohexyl moiety showed lower anti-microbial activity compared to those with a benzyl group, which could be attributed to lower lipophilicity and consequently, reduced penetration into the microorganisms. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 1-Cyclohexyl-3-(pyridin-2-yl)thiourea | Shigella flexneri | Inhibition Zone | >15 mm | nih.gov |

| 1-Cyclohexyl-3-(3-methylpyridin-2-yl)thiourea | Escherichia coli | Inhibition Zone | 15 mm | nih.gov |

| 1-Cyclohexyl-3-(3-methylpyridin-2-yl)thiourea | Salmonella typhi | Inhibition Zone | 14 mm | nih.gov |

| 1-(4-Chlorophenyl)-3-cyclohexylthiourea | Pseudomonas aeruginosa | Inhibition Zone | 12 mm | nih.gov |

| N-(diethylcarbamothioyl)cyclohexanecarboxamide | Staphylococcus epidermidis | MIC | 50-400 µg/cm³ | nih.gov |

| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide | Staphylococcus epidermidis | MIC | 50-400 µg/cm³ | nih.gov |

The antifungal potential of this compound derivatives has also been investigated. Research has shown that these compounds can effectively inhibit the growth of various fungal strains. nih.govprimescholars.com In a study evaluating the antimicrobial activity of thiourea derivatives and their metal complexes, it was found that their in vitro anti-yeast activity was greater than their antibacterial activity. nih.gov The MIC values for these compounds against yeasts such as Candida albicans, Candida krusei, Candida glabrata, Candida tropicalis, and Candida parapsilosis ranged from 25 to 100 µg/cm³. nih.gov The difference in efficacy between antifungal and antibacterial activity may be due to the structural differences in the cell walls of fungi (containing chitin) and bacteria (containing murein). nih.gov

Another study on 2,4,6-trisubstituted 1,3,5-triazines, which incorporated a cyclohexyl amine moiety, demonstrated antifungal activity against Candida albicans, with MIC values ranging from 10 to 1000 μg/ml. primescholars.com

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| N-(diethylcarbamothioyl)cyclohexanecarboxamide | Candida albicans | MIC | 25-100 µg/cm³ | nih.gov |

| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide | Candida krusei | MIC | 25-100 µg/cm³ | nih.gov |

| N-(diphenylcarbamothioyl)cyclohexanecarboxamide | Candida glabrata | MIC | 25-100 µg/cm³ | nih.gov |

| N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide | Candida tropicalis | MIC | 25-100 µg/cm³ | nih.gov |

| 2-N-(Dicyclohexyl amino)-4-N-(Methyl piperazine)-6-chloro-1,3,5-triazine | Candida albicans | MIC | 10-1000 µg/ml | primescholars.com |

Thiourea derivatives have been identified as a promising class of compounds with activity against Mycobacterium tuberculosis. nih.govtut.ac.zajst.go.jp Several studies have highlighted the potential of these compounds, including those with cyclohexyl groups, in the development of new antitubercular agents. nih.govtut.ac.za

In one study, a series of thiourea derivatives were synthesized and evaluated for their in-vitro activity against M. tuberculosis H37Rv. tut.ac.za Among the synthesized compounds, N-(cyclohexyl(methyl)carbomothioyl)benzamide (TU1) and N-(cyclohexyl(methyl)carbamothioyl)-2-methylbenzamide (TU2) were found to be the most potent, with MIC90 values of 28.2 and 11.2 μM, respectively. tut.ac.za Another derivative, N-(dicyclohexylcarbamothioyl)benzamide (TU3), was considered inactive. tut.ac.za

Another research effort identified phenylthiourea (B91264) analogs with excellent potency and selectivity against intracellular M. tuberculosis. nih.gov While a direct comparison showed that the presence of a cyclohexyl group in one analog led to a loss of intracellular activity, other structural modifications on the thiourea core have yielded potent compounds. nih.gov For instance, N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea is reported to be active against Mycobacterium tuberculosis H37Rv. mdpi.com

Table 3: Antimycobacterial Activity of this compound Derivatives

| Compound/Derivative | Mycobacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| N-(cyclohexyl(methyl)carbomothioyl)benzamide (TU1) | M. tuberculosis H37Rv | MIC90 | 28.2 μM | tut.ac.za |

| N-(cyclohexyl(methyl)carbamothioyl)-2-methylbenzamide (TU2) | M. tuberculosis H37Rv | MIC90 | 11.2 μM | tut.ac.za |

| N-(dicyclohexylcarbamothioyl)benzamide (TU3) | M. tuberculosis H37Rv | MIC90 | 752.7 µM (inactive) | tut.ac.za |

| N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea | M. tuberculosis H37Rv | - | Active | mdpi.com |

Thiourea derivatives have demonstrated promising activity against various protozoan parasites. nih.govunl.pt Specifically, benzoylthiourea derivatives have been identified for their inhibitory effects against all developmental forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov A study investigating the mechanism of action of N-(cyclohexylcarbamothioyl)benzamide (BTU-1) against T. cruzi revealed that the compound induced profound morphological and ultrastructural alterations in the parasite, leading to cell death. nih.gov

In the context of leishmaniasis, caused by Leishmania species, thiosemicarbazones and thiazoles derived from thiourea have shown cytotoxic potential against Leishmania amazonensis. unl.pt While specific data for this compound derivatives against Plasmodium falciparum (the parasite causing malaria) is limited in the provided context, the broader class of thiourea derivatives has been explored for antimalarial activity. researchgate.net

Table 4: Antiprotozoal Activity of this compound Derivatives

| Compound/Derivative | Protozoan Parasite | Activity | Reference |

|---|---|---|---|

| N-(cyclohexylcarbamothioyl)benzamide (BTU-1) | Trypanosoma cruzi | Induces morphological and ultrastructural alterations, leading to cell death. | nih.gov |

Anticancer and Cytotoxic Activities

The anticancer potential of thiourea derivatives has been a significant area of research. mdpi.combiointerfaceresearch.com These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, making them attractive candidates for the development of new chemotherapeutic agents. researchgate.netmdpi.com The structural diversity of thiourea derivatives allows for modifications that can enhance their anticancer activity and selectivity. mdpi.com

Derivatives of this compound have been evaluated for their cytotoxic activity against several cancer cell lines. Sigma-2 receptors, which are overexpressed in many tumors, including pancreatic cancer, have been identified as a promising target for cancer therapy. nih.govnih.gov A study on sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) demonstrated significant cytotoxicity in aggressive pancreatic cancer cells. nih.govnih.gov These compounds were found to induce cell death through mechanisms involving mitochondrial superoxide production and caspase activation. nih.govnih.gov

In another study, a series of 3-(trifluoromethyl)phenylthiourea analogs were synthesized and showed high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often below 10 µM. nih.gov A diarylthiourea derivative was found to be effective in suppressing the growth of human breast cancer (MCF-7) cells with an IC50 value of 338.33 ± 1.52 µM after 24 hours of incubation. mdpi.com This compound induced apoptosis and arrested the cell cycle in the S phase. mdpi.com

Furthermore, research on sulfur-containing thiourea derivatives has identified compounds with potent cytotoxic activity against various cancer cell lines. nih.gov For example, certain fluoro-thiourea derivatives were highlighted as potential molecules for future development as anticancer agents against cholangiocarcinoma (HuCCA-1), liver cancer (HepG2), lung cancer (A549), breast cancer (MDA-MB-231 and T47D), and leukemia (MOLT-3) cell lines. nih.gov

Table 5: Anticancer and Cytotoxic Activities of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) | Pancreatic Cancer Cells (Panc02) | Cytotoxicity | Significant | nih.govnih.gov |

| 3-(Trifluoromethyl)phenylthiourea analogs | Human Colon Cancer (SW480, SW620) | IC50 | ≤ 10 µM | nih.gov |

| 3-(Trifluoromethyl)phenylthiourea analogs | Human Prostate Cancer (PC3) | IC50 | ≤ 10 µM | nih.gov |

| 3-(Trifluoromethyl)phenylthiourea analogs | Human Leukemia (K-562) | IC50 | ≤ 10 µM | nih.gov |

| Diarylthiourea derivative | Human Breast Cancer (MCF-7) | IC50 | 338.33 ± 1.52 µM | mdpi.com |

| Fluoro-thiourea derivatives | Human Cholangiocarcinoma (HuCCA-1) | IC50 | 14.47 µM (Compound 13) | nih.gov |

| Fluoro-thiourea derivatives | Human Liver Cancer (HepG2) | IC50 | 1.50-16.67 µM (Compound 14) | nih.gov |

| Fluoro-thiourea derivatives | Human Lung Cancer (A549) | IC50 | 1.50-16.67 µM (Compound 14) | nih.gov |

| Fluoro-thiourea derivatives | Human Breast Cancer (MDA-MB-231) | IC50 | 1.50-16.67 µM (Compound 14) | nih.gov |

| Fluoro-thiourea derivatives | Human Leukemia (MOLT-3) | IC50 | 1.20 µM (Compound 10) | nih.gov |

| Fluoro-thiourea derivatives | Human Breast Cancer (T47D) | IC50 | 7.10 µM (Compound 22) | nih.gov |

An in-depth look at the biological and medicinal applications of the chemical compound this compound and its derivatives reveals a wide range of therapeutic potentials. These compounds have been extensively studied for their roles in combating cancer, inhibiting crucial enzymes, and acting against viruses and oxidative stress.

Supramolecular Chemistry and Molecular Recognition with 1 Cyclohexyl 2 Thiourea Analogues

Anion Binding and Recognition

The ability of synthetic receptors to selectively bind and sense anionic species is a cornerstone of supramolecular chemistry, with applications ranging from environmental monitoring to medical diagnostics. Thiourea (B124793) derivatives, including analogues of 1-Cyclohexyl-2-thiourea, have been extensively investigated as effective anion receptors due to the acidic nature of their N-H protons, which can engage in strong hydrogen-bonding interactions with anions. nih.govnih.govresearchgate.net

Hydrogen Bonding Interactions in Anion Binding

The primary mechanism governing anion recognition by this compound analogues is the formation of hydrogen bonds between the thiourea N-H protons and the anionic guest. nih.govnih.gov The sulfur atom in the thiocarbonyl group enhances the acidity of the N-H protons compared to their urea (B33335) counterparts, leading to stronger interactions with anions. nih.gov The geometry of the thiourea group allows for a "pincer-like" or "chelate" binding mode, where both N-H groups can simultaneously interact with a single anion, resulting in a stable 1:1 complex. frontiersin.org

Studies on various thiourea-based receptors have shown that the strength of the hydrogen bonds is influenced by factors such as the basicity of the anion and the solvent environment. nih.gov In many instances, the binding event is accompanied by a deprotonation of the thiourea N-H protons, particularly with highly basic anions like fluoride (B91410). researchgate.net

Selectivity Towards Specific Anions (e.g., halides, oxoanions, fluoride, dihydrogen phosphate)

A key aspect of anion recognition is the selectivity of the receptor for a particular anion over others. Analogues of this compound have demonstrated varying degrees of selectivity for different anions, which is often dictated by the anion's geometry, size, and basicity. nih.govfrontiersin.org

Research on thiourea-functionalized molecular clefts has revealed a general binding preference for halides in the order of F⁻ > Cl⁻ > Br⁻ > I⁻, which correlates with the basicity of the halides. nih.govfrontiersin.org For oxoanions, the selectivity trend is often observed as dihydrogen phosphate (B84403) (H₂PO₄⁻) > hydrogen sulfate (B86663) (HSO₄⁻) > nitrate (B79036) (NO₃⁻) > perchlorate (B79767) (ClO₄⁻). frontiersin.org

The strong affinity for fluoride is attributed to its high basicity, leading to robust hydrogen-bonding interactions. nih.gov Similarly, the tetrahedral geometry and hydrogen-bonding capabilities of dihydrogen phosphate make it a highly complementary guest for the dual hydrogen bond donor sites of the thiourea moiety. nih.gov The binding affinities for various anions by a representative thiourea-based receptor are summarized in the table below.

| Anion | Binding Constant (log K) |

| F⁻ | 3.70 |

| Cl⁻ | < 2 |

| Br⁻ | < 2 |

| I⁻ | < 2 |

| H₂PO₄⁻ | 2.85 |

| HSO₄⁻ | < 2 |

| NO₃⁻ | < 2 |

| ClO₄⁻ | < 2 |

| Table 1: Binding constants (log K) for the complexation of various anions with a 4-nitrophenyl-functionalized thiourea receptor in DMSO. Data sourced from frontiersin.org. |

Colorimetric and Spectrofluorimetric Sensing of Anions

The binding of an anion by a this compound analogue can be transduced into a measurable optical signal, enabling their use as colorimetric or spectrofluorimetric sensors. This is typically achieved by incorporating a chromophore or fluorophore into the receptor's structure. nih.gov

Upon anion binding, changes in the electronic environment of the signaling unit can lead to a visible color change or a modification of the fluorescence emission. For instance, the interaction with anions can induce a red shift in the absorption spectrum, resulting in a distinct color change. frontiersin.org Thiourea-based sensors have been designed to exhibit a color change from colorless to yellow or red in the presence of specific anions like fluoride and dihydrogen phosphate. frontiersin.orgresearchgate.net

Spectrofluorimetric sensing offers higher sensitivity. The binding event can lead to either fluorescence quenching or enhancement, depending on the nature of the interaction and the design of the sensor. The change in fluorescence intensity provides a quantitative measure of the anion concentration.

Self-Assembly and Supramolecular Architectures

Beyond their role as individual anion receptors, this compound and its analogues can participate in self-assembly processes to form well-defined supramolecular architectures. nih.gov This self-organization is driven by a combination of non-covalent interactions, with hydrogen bonding playing a pivotal role.

The formation of these ordered structures is a key aspect of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. conicet.gov.ar The predictable hydrogen-bonding patterns of thiourea derivatives make them valuable building blocks in this field. By modifying the substituents on the thiourea core, it is possible to tune the intermolecular interactions and control the resulting supramolecular architecture.

Catalytic Applications of 1 Cyclohexyl 2 Thiourea Derivatives

Organocatalysis

Thiourea (B124793) derivatives, including those featuring a cyclohexyl group, are a prominent class of hydrogen-bond-donating organocatalysts. Their catalytic activity stems from the ability of the two N-H protons of the thiourea group to form a bidentate hydrogen-bonding interaction with Lewis basic sites, such as carbonyl oxygen atoms. This interaction polarizes the substrate, rendering it more susceptible to nucleophilic attack.

The cyclohexyl group, along with other substituents on the thiourea nitrogen atoms, plays a crucial role in modulating the catalyst's solubility, steric environment, and the acidity of the N-H protons. For instance, attaching electron-withdrawing groups to the second nitrogen atom enhances the acidity of the N-H protons, thereby increasing the catalyst's ability to activate substrates through hydrogen bonding. Researchers have synthesized a variety of N-cyclohexyl thiourea derivatives with different electronic properties to tailor their catalytic activity for specific reactions. researchgate.net The dual hydrogen-bonding capability is a key feature that allows these catalysts to pre-organize and activate substrates effectively, leading to highly controlled and efficient chemical reactions.

Asymmetric Michael Addition Reactions

A significant application of chiral 1-cyclohexyl-2-thiourea derivatives is in asymmetric organocatalysis, most notably in Michael addition reactions. The Michael addition, which forms a new carbon-carbon bond, is a fundamental transformation in organic synthesis. Chiral thiourea catalysts, often incorporating a cyclohexyl diamine backbone, have proven highly effective in controlling the stereochemical outcome of these reactions.

The catalytic mechanism typically involves the bifunctional activation of both the nucleophile and the electrophile. sigmaaldrich.com In the reaction between a ketone (nucleophile) and a nitroalkene (electrophile), a primary or secondary amine group on the catalyst first reacts with the ketone to form a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety activates the nitroalkene by forming double hydrogen bonds with the oxygen atoms of the nitro group. sigmaaldrich.com This dual activation brings the reactants into close proximity within a chiral environment, facilitating the enantioselective addition of the enamine to the nitroalkene.

Research has demonstrated that catalysts derived from (R,R)-1,2-cyclohexyldiamine or other chiral scaffolds like (R,R)-1,2-diphenylethylenediamine can achieve high yields and excellent enantioselectivities (ee) in the Michael addition of various ketones to trans-β-nitroalkenes. sigmaaldrich.comnoaa.gov The structure of the catalyst, the nature of the ketone, the nitroalkene substituents, and the reaction conditions all influence the efficiency and stereoselectivity of the transformation. For example, calix rsc.orgarene-based chiral cyclohexanediamine (B8721093) thiourea catalysts have been successfully employed in the Michael addition of acetylacetone (B45752) to nitroolefins, achieving high yields and good to excellent enantioselectivities. researchgate.net

| Catalyst Structure | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |

| (R,R)-1,2-diphenylethylenediamine-thiourea derivative | Aromatic Ketones | trans-β-nitroalkene | up to 96 | up to 98 | noaa.gov |

| Calix rsc.orgarene-based cyclohexanediamine thiourea | Acetylacetone | Nitroolefins | 90–99 | 46–94 | researchgate.net |

| (R,R)-1,2-diphenylethylenediamine-thiourea derivative | Cycloketones | Nitroalkenes | 88–99 | 76–99 | sigmaaldrich.com |

Application in Polyurethane Synthesis (Non-Isocyanate Polyurethanes, NIPUs)